molecular formula C6H12O6 B583972 L-[4-13C]sorbose CAS No. 478506-34-2

L-[4-13C]sorbose

Cat. No.: B583972
CAS No.: 478506-34-2
M. Wt: 181.148
InChI Key: BJHIKXHVCXFQLS-XJGZFNTCSA-N
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Description

L-[4-13C]sorbose is a labeled form of L-sorbose, a ketohexose monosaccharide. The compound is characterized by the presence of a carbon-13 isotope at the fourth carbon position. L-sorbose itself is a naturally occurring sugar, commonly used as an intermediate in the synthesis of L-ascorbic acid (vitamin C). It is a crystalline material, readily soluble in water but almost insoluble in alcohols .

Mechanism of Action

Target of Action

L-[4-13C]sorbose, also known as L-sorbose-4-13C, primarily targets the enzyme ß-glucosidase in the thermophilic fungus Humicola grisea var. thermoidea . This enzyme plays a crucial role in the breakdown of complex carbohydrates. L-sorbose also targets ketohexokinase (KHK) , an enzyme that phosphorylates L-sorbose to produce L-sorbose-1-phosphate .

Mode of Action

L-sorbose interacts with its targets, leading to significant changes in their activity and the overall metabolic processes. The addition of L-sorbose to cultures containing cellobiose, a good inducer of ß-glucosidase, enhances the extracellular levels of the enzyme 3.3-fold . This demonstrates stimulation of both enzyme synthesis and secretion. The stimulation of enzyme production by sorbose is dependent on the presence of cellobiose as an inducer .

Biochemical Pathways

The biochemical pathway of L-sorbose metabolism involves several steps . L-sorbose is first converted to L-sorbose-1-phosphate by the action of ketohexokinase . This is then reduced to D-glucitol 6-phosphate, which is further converted to D-fructose 6-phosphate . These reactions are part of the larger carbohydrate metabolism pathway, affecting downstream processes such as glycolysis.

Pharmacokinetics

It is known that l-sorbose can be internalized via the transporter glut5

Result of Action

The action of L-sorbose results in significant molecular and cellular effects. It induces morphological changes in many filamentous fungi, causing cell length reduction, increased branching, and localized bulges in the hyphal walls . It also enhances the extracellular levels of cellulases in certain cultures . Moreover, L-sorbose has been reported to induce apoptosis in various cancer cells .

Biochemical Analysis

Biochemical Properties

L-[4-13C]sorbose participates in many metabolic pathways. It is involved in the conversion of D-sorbitol to L-sorbose, a process catalyzed by the enzyme sorbitol dehydrogenase . This reaction is the first step in the industrial production of L-ascorbic acid . The compound interacts with enzymes such as ketohexokinase, which phosphorylates L-sorbose to produce L-sorbose-1-phosphate .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to induce morphological changes in many filamentous fungi, causing cell length reduction, increased branching, and localized bulges in the hyphal walls . Furthermore, this compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is internalized via the transporter GLUT5 and phosphorylated by ketohexokinase to produce L-sorbose-1-phosphate . This process is part of the innovative acetyl-CoA biosynthetic pathway, which enhances acetyl-CoA levels and promotes 2-KGA production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, the addition of L-sorbose to cultures containing cellobiose enhances the extracellular levels of the ß-glucosidase 3.3-fold with constant cytosolic and cell-wall bound levels . This demonstrates the stimulation of both enzyme synthesis and secretion over time.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is used in the conversion of D-sorbitol to L-sorbose, a key step in the biosynthesis of L-ascorbic acid . It is also part of the innovative acetyl-CoA biosynthetic pathway .

Transport and Distribution

This compound is transported within cells and tissues via specific transporters. It is internalized via the transporter GLUT5

Preparation Methods

Synthetic Routes and Reaction Conditions

L-[4-13C]sorbose can be synthesized through the microbiological oxidation of D-sorbitol using microorganisms such as Gluconobacter oxydans. The process involves the use of sorbitol dehydrogenase, which catalyzes the oxidation of D-sorbitol to L-sorbose. The reaction conditions typically include maintaining a controlled pH and temperature to optimize the yield .

Industrial Production Methods

On an industrial scale, L-sorbose is produced by the fermentation of D-sorbitol using Gluconobacter oxydans. The process involves the use of bacterial strains that have been genetically modified to enhance their ability to convert D-sorbitol to L-sorbose. The fermentation process is followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

L-[4-13C]sorbose undergoes various chemical reactions, including acetalation, oxidation, and reduction.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

L-[4-13C]sorbose is unique due to its labeled carbon isotope, which distinguishes it from other similar compounds. Some similar compounds include:

This compound’s uniqueness lies in its isotopic labeling, which allows for detailed metabolic studies and tracking in various biochemical processes.

Properties

IUPAC Name

(3S,4R,5S)-2-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m0/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-HPPMGSIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([13C@H]([C@@H](C(O1)(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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